molecular formula C16H13Cl2F3N2O2 B2840987 2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1375234-39-1

2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2840987
CAS No.: 1375234-39-1
M. Wt: 393.19
InChI Key: HZLHWCNKLZRVNG-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, propoxy, and trifluoromethyl groups attached to a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide include:

  • 2,5-dichloropyridine
  • 2,3-dichloro-5-trifluoromethylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O2/c1-2-7-25-12-5-3-9(16(19,20)21)8-11(12)22-15(24)10-4-6-13(17)23-14(10)18/h3-6,8H,2,7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLHWCNKLZRVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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